molecular formula C24H21ClN2O5S B11231454 N-(3-acetylphenyl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-acetylphenyl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231454
M. Wt: 485.0 g/mol
InChI Key: UUOQBGLCAXFWJP-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. The general synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride derivatives in the presence of a base.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride.

    Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .

Scientific Research Applications

N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound exhibits its effects through:

Comparison with Similar Compounds

N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds such as:

Properties

Molecular Formula

C24H21ClN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

N-(3-acetylphenyl)-6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H21ClN2O5S/c1-15-6-9-20(10-7-15)33(30,31)27-14-23(32-22-11-8-18(25)13-21(22)27)24(29)26-19-5-3-4-17(12-19)16(2)28/h3-13,23H,14H2,1-2H3,(H,26,29)

InChI Key

UUOQBGLCAXFWJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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